

physical and chemical properties of 4-Bromo-5-chloro-2-fluoroaniline

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Compound of Interest

Compound Name: 4-Bromo-5-chloro-2-fluoroaniline

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An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-chloro-2-fluoroaniline is a halogenated aromatic amine with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms on the aniline core—offers a rich scaffold for the synthesis of novel compounds with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Bromo-5-chloro-2-fluoroaniline**, alongside experimental data for closely related isomers to serve as a valuable reference. Furthermore, this document outlines a putative synthetic protocol and discusses the compound's potential reactivity and applications, particularly in the realm of drug discovery.

Chemical and Physical Properties

Direct experimental data for **4-Bromo-5-chloro-2-fluoroaniline** is limited in publicly available literature. However, computational predictions from reliable sources such as PubChem, combined with experimental data from closely related isomers, provide a strong foundation for understanding its physicochemical profile.

Computed Data for 4-Bromo-5-chloro-2-fluoroaniline

The following table summarizes the computed physical and chemical properties for **4-Bromo-5-chloro-2-fluoroaniline**.^[1]

Property	Value	Source
Molecular Formula	C ₆ H ₄ BrClFN	PubChem ^[1]
Molecular Weight	224.46 g/mol	PubChem ^[1]
CAS Number	116369-24-5	PubChem ^[1]
IUPAC Name	4-bromo-5-chloro-2-fluoroaniline	PubChem ^[1]
SMILES	<chem>C1=C(C(=CC(=C1Cl)Br)F)N</chem>	PubChem ^[1]
XLogP3	2.7	PubChem ^[1]
Monoisotopic Mass	222.91997 Da	PubChem ^[1]

Experimental Data for Related Isomers

To provide a comparative context, the experimental properties of structurally similar isomers are presented below. These values can offer an approximation of the expected properties for **4-Bromo-5-chloro-2-fluoroaniline**.

Property	4-Bromo-2-fluoroaniline	2-Bromo-5-chloroaniline	4-Chloro-2-fluoroaniline
CAS Number	367-24-8[2]	823-57-4[3]	57946-56-2[4]
Physical Form	Solid[2]	-	Liquid[4]
Melting Point	40-42 °C[2]	38 °C[3]	-
Boiling Point	-	128 °C / 7mmHg[3]	-
Density	-	-	1.311 g/mL at 25 °C[4]
Refractive Index	-	-	n _{20/D} 1.56[4]
Solubility	Soluble in Methanol	Soluble in Methanol[3]	-

Spectroscopic Data

While specific spectra for **4-Bromo-5-chloro-2-fluoroaniline** are not readily available, the expected spectral characteristics can be inferred from data on related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine (-NH₂) protons. The chemical shifts and coupling constants will be influenced by the positions of the halogen substituents. For comparison, the ¹H NMR data for 4-Bromo-2-fluoroaniline in CDCl₃ shows a broad singlet for the NH₂ protons around 3.60 ppm and multiplets for the aromatic protons.
- ¹³C NMR:** The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon atoms attached to the fluorine will exhibit characteristic splitting (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-5-chloro-2-fluoroaniline** is expected to show characteristic absorption bands for:

- N-H stretching:** Around 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).

- C-N stretching: In the range of 1250-1350 cm^{-1} .
- C-H stretching (aromatic): Above 3000 cm^{-1} .
- C=C stretching (aromatic): Between 1400-1600 cm^{-1} .
- C-Br, C-Cl, and C-F stretching: In the fingerprint region below 1300 cm^{-1} .

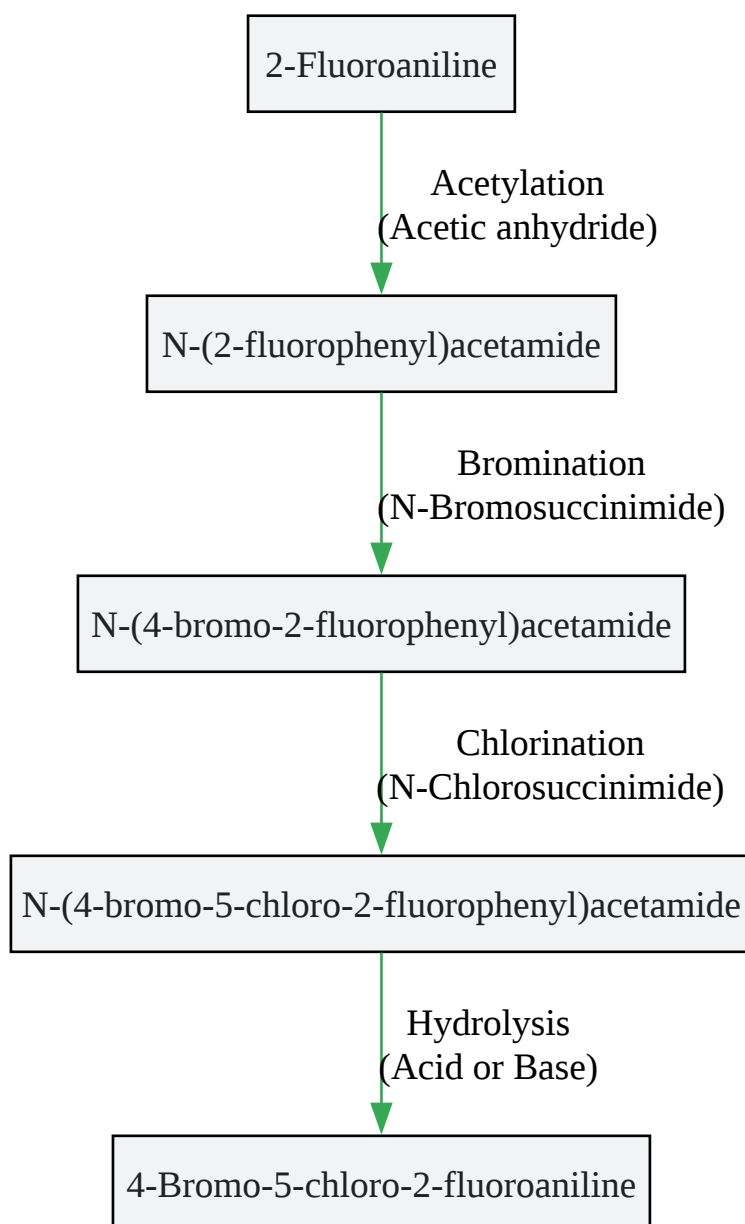
Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. For 4-bromo-2-chloroaniline, the mass spectrum shows a molecular ion at m/z 205 and 207, with a prominent $M+2$ peak due to the bromine isotope. A similar pattern would be expected for **4-Bromo-5-chloro-2-fluoroaniline**.

Synthesis and Reactivity

Proposed Synthetic Route

A plausible synthetic route to **4-Bromo-5-chloro-2-fluoroaniline** could involve the halogenation of a suitable aniline precursor. A potential multi-step synthesis starting from a commercially available aniline derivative is outlined below.



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References

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